(Benzoylcyclopentadienyl)cyclopentadienyliron
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Overview
Description
It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Benzoylcyclopentadienyl)cyclopentadienyliron typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation reaction, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows:
Fe(C5H5)2+C6H5COCl→Fe(C5H5)(C5H4COC6H5)+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Benzoylcyclopentadienyl)cyclopentadienyliron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert the benzoyl group to other functional groups.
Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
(Benzoylcyclopentadienyl)cyclopentadienyliron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzoylcyclopentadienyl)cyclopentadienyliron involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the benzoyl group can undergo various chemical transformations. These properties enable the compound to interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of (Benzoylcyclopentadienyl)cyclopentadienyliron, consisting of two cyclopentadienyl rings coordinated to an iron center.
Acetylferrocene: Similar to benzoylferrocene but with an acetyl group instead of a benzoyl group.
Ferrocenyl phenyl ketone: Another derivative with a phenyl ketone group attached to the cyclopentadienyl ring.
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in catalysis .
Properties
Molecular Formula |
C17H14FeO |
---|---|
Molecular Weight |
290.14 g/mol |
InChI |
InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H; |
InChI Key |
JJHHJZCYDPLHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)C(=O)C2=CC=C[CH]2.[Fe] |
Origin of Product |
United States |
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